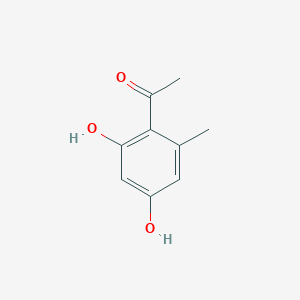![molecular formula C12H20O6 B1616855 Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- CAS No. 68958-64-5](/img/structure/B1616855.png)
Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- is an organic compound with the molecular formula C12H20O7. This compound is characterized by the presence of multiple oxopropoxy groups attached to a central propanone structure. It is a relatively rare and specialized chemical, often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- typically involves the reaction of propanone derivatives with oxopropoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the consistent quality of the product. The industrial synthesis often employs cost-effective and scalable methods to meet the demand for this compound in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The oxopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- involves its interaction with molecular targets through its oxopropoxy groups. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The pathways involved may include enzyme inhibition, receptor binding, or modulation of metabolic processes.
Comparaison Avec Des Composés Similaires
- 1,1′-Oxybis[3-(2-methoxyphenoxy)-2-propanol]
- 1-(2-Oxopropoxy)propan-2-one
Comparison: Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- is unique due to its multiple oxopropoxy groups, which confer distinct chemical properties compared to similar compounds. These properties include higher reactivity and the ability to form more complex structures. The presence of multiple functional groups also enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
68958-64-5 |
|---|---|
Formule moléculaire |
C12H20O6 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
1-[2,3-bis(2-oxopropoxy)propoxy]propan-2-one |
InChI |
InChI=1S/C12H20O6/c1-9(13)4-16-7-12(18-6-11(3)15)8-17-5-10(2)14/h12H,4-8H2,1-3H3 |
Clé InChI |
AOWCOHYBGYRYGE-UHFFFAOYSA-N |
SMILES |
CC(=O)COCC(COCC(=O)C)OCC(=O)C |
SMILES canonique |
CC(=O)COCC(COCC(=O)C)OCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1616787.png)





